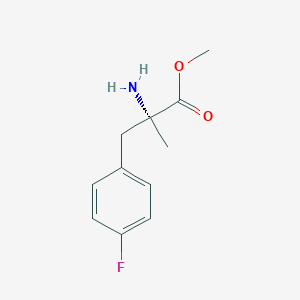
9,9-Dimethyl-9,10-dihydroanthracene-2,7-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,9-Dimethyl-9,10-dihydroanthracene-2,7-diol is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two hydroxyl groups at the 2 and 7 positions and two methyl groups at the 9 position, making it a dihydro derivative of anthracene. It is a colorless solid that has various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dimethyl-9,10-dihydroanthracene-2,7-diol typically involves the reduction of anthracene derivatives. One common method is the hydrogenation of 9,10-dimethylanthracene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out at elevated temperatures and pressures to achieve the desired reduction .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
化学反応の分析
Types of Reactions
9,9-Dimethyl-9,10-dihydroanthracene-2,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of catalysts like Pd/C.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Fully saturated anthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
科学的研究の応用
9,9-Dimethyl-9,10-dihydroanthracene-2,7-diol has several applications in scientific research:
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
作用機序
The mechanism of action of 9,9-Dimethyl-9,10-dihydroanthracene-2,7-diol involves its ability to donate hydrogen atoms due to the presence of hydroxyl groups. This property makes it an effective hydrogen donor in various chemical reactions. The molecular targets and pathways involved include interactions with reactive oxygen species (ROS) and participation in redox reactions .
類似化合物との比較
Similar Compounds
9,10-Dimethyl-9,10-dihydroanthracene: Lacks hydroxyl groups, making it less reactive in redox reactions.
9,10-Dihydroxyanthracene: Contains hydroxyl groups but lacks methyl groups, affecting its solubility and reactivity.
9,10-Diphenyl-9,10-dihydroanthracene-9,10-diol: Contains phenyl groups, which alter its chemical properties and applications.
Uniqueness
9,9-Dimethyl-9,10-dihydroanthracene-2,7-diol is unique due to the presence of both methyl and hydroxyl groups, which enhance its reactivity and solubility. This combination of functional groups makes it a versatile compound in various chemical and industrial applications .
特性
分子式 |
C16H16O2 |
|---|---|
分子量 |
240.30 g/mol |
IUPAC名 |
9,9-dimethyl-10H-anthracene-2,7-diol |
InChI |
InChI=1S/C16H16O2/c1-16(2)14-8-12(17)5-3-10(14)7-11-4-6-13(18)9-15(11)16/h3-6,8-9,17-18H,7H2,1-2H3 |
InChIキー |
JOJHCBYBUWBBSI-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=C(CC3=C1C=C(C=C3)O)C=CC(=C2)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Phenylthio)-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B14033715.png)




![2-(4'-Bromo-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetic acid](/img/structure/B14033745.png)



![1,3,5-Triazabicyclo[2.2.1]hepta-2,4-diene,6-amino-2-dimethylamino-](/img/structure/B14033756.png)




